5-Bromo-6-methyl-8-nitroquinoline
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Overview
Description
5-Bromo-6-methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-8-nitroquinoline typically involves the bromination, methylation, and nitration of quinoline derivatives. One common method includes the bromination of 6-methylquinoline followed by nitration using nitric acid in the presence of sulfuric acid . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution pattern on the quinoline ring.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methyl-8-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Electrophilic Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Electrophilic Substitution: Bromine in acetic acid.
Major Products:
Nucleophilic Substitution: 5-Methoxy-6-methyl-8-nitroquinoline.
Reduction: 5-Bromo-6-methyl-8-aminoquinoline.
Electrophilic Substitution: 5-Bromo-6-methyl-8-bromoquinoline.
Scientific Research Applications
5-Bromo-6-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-8-nitroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine and methyl groups influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 5-Bromo-6-methoxy-8-nitroquinoline
- 6-Methoxy-4-methyl-8-nitroquinoline
- 8-Methyl-5-nitroquinoline
- 6-Chloro-8-nitroquinoline
Comparison: Compared to its analogs, 5-Bromo-6-methyl-8-nitroquinoline exhibits unique chemical reactivity due to the combined presence of bromine, methyl, and nitro groups. This combination enhances its potential for diverse chemical transformations and biological activities. For instance, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro analog .
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
5-bromo-6-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-5-8(13(14)15)10-7(9(6)11)3-2-4-12-10/h2-5H,1H3 |
InChI Key |
NMSZUBQNKATDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Br)C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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